molecular formula C18H17NO3 B12568824 6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide CAS No. 189949-13-1

6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide

Cat. No.: B12568824
CAS No.: 189949-13-1
M. Wt: 295.3 g/mol
InChI Key: IXIQGYRKDZIEPT-UHFFFAOYSA-N
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Description

6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide is a complex organic compound with a unique structure that includes a phenanthridine moiety, a propanoic acid ester, and an oxide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Phenanthridine Core: The phenanthridine core can be synthesized through a cyclization reaction involving a biphenyl derivative and an appropriate nitrogen source.

    Introduction of Propanoic Acid Ester: The propanoic acid ester group can be introduced via esterification reactions using ethyl alcohol and propanoic acid derivatives.

    Oxidation: The final step involves the oxidation of the phenanthridine core to introduce the oxide group. This can be achieved using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Key considerations include the choice of solvents, catalysts, and reaction conditions to ensure scalability and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

6-Phenanthridinepropanoic acid, ethyl ester, 5-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can modify the oxide group or other parts of the molecule.

    Reduction: Reduction reactions can convert the oxide group back to a hydroxyl group or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used.

Properties

CAS No.

189949-13-1

Molecular Formula

C18H17NO3

Molecular Weight

295.3 g/mol

IUPAC Name

ethyl 3-(5-oxidophenanthridin-5-ium-6-yl)propanoate

InChI

InChI=1S/C18H17NO3/c1-2-22-18(20)12-11-17-15-8-4-3-7-13(15)14-9-5-6-10-16(14)19(17)21/h3-10H,2,11-12H2,1H3

InChI Key

IXIQGYRKDZIEPT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCC1=[N+](C2=CC=CC=C2C3=CC=CC=C31)[O-]

Origin of Product

United States

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